An In-depth Technical Guide to 2-(4-chloro-3-methylphenoxy)ethanamine
An In-depth Technical Guide to 2-(4-chloro-3-methylphenoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of the chemical compound 2-(4-chloro-3-methylphenoxy)ethanamine. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis. It consolidates available information on its chemical identity, physicochemical properties, a proposed synthetic route with detailed experimental considerations, and expected analytical characterization. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide combines established chemical principles, data from closely related analogs, and predictive methodologies to offer a robust scientific resource.
Introduction and Chemical Identity
2-(4-chloro-3-methylphenoxy)ethanamine is a primary amine derivative of a substituted phenoxyethane scaffold. Its structure, featuring a chloro and a methyl group on the phenyl ring, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The phenoxyethylamine moiety is a common structural motif in a variety of biologically active compounds, indicating that this molecule could serve as a valuable building block for the exploration of new chemical entities with potential therapeutic applications.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-(4-chloro-3-methylphenoxy)ethanamine | N/A |
| CAS Number | 50912-66-8 | [1] |
| Molecular Formula | C₉H₁₂ClNO | [1] |
| Molecular Weight | 185.65 g/mol | [1] |
| Chemical Structure | [2] | |
| Synonyms | 2-(4-Chloro-3-methyl-phenoxy)-ethylamine | [1] |
The hydrochloride salt of this compound is also commercially available.
Table 2: Hydrochloride Salt Identification
| Identifier | Value | Source |
| IUPAC Name | 2-(4-chloro-3-methylphenoxy)ethanaminium chloride | N/A |
| CAS Number | 1050161-21-1 | [3] |
| Molecular Formula | C₉H₁₃Cl₂NO | [3] |
| Molecular Weight | 222.11 g/mol | [3] |
Physicochemical Properties
Table 3: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Analog Value | Method/Reference |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and dichloromethane. | Based on general properties of similar amines. |
| pKa (of the conjugate acid) | ~9-10 | Estimated based on typical alkylamines. |
| LogP | ~2.5-3.5 | Predicted using computational models. |
Synthesis of 2-(4-chloro-3-methylphenoxy)ethanamine
A robust and logical synthetic pathway to 2-(4-chloro-3-methylphenoxy)ethanamine can be designed starting from the readily available 4-chloro-3-methylphenol. The proposed synthesis involves a two-step process:
-
Williamson Ether Synthesis: Formation of an ether linkage by reacting 4-chloro-3-methylphenol with a suitable two-carbon electrophile containing a protected or precursor amine functionality. A common and effective strategy is the use of ethyl chloroacetate to form the corresponding ester, which can then be converted to an amide.
-
Amide Reduction: Reduction of the amide intermediate to the target primary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
This synthetic approach is supported by literature precedents for the synthesis of related phenoxyacetic acid derivatives and the well-established reduction of amides to amines.[4][5]
Detailed Experimental Protocols (Proposed)
The following protocols are based on established methodologies for similar transformations and should be optimized for the specific substrate.
Step 1: Synthesis of 2-(4-chloro-3-methylphenoxy)acetamide
-
Etherification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-methylphenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone.
-
Add ethyl 2-chloroacetate (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-chloro-3-methylphenoxy)acetate.
-
Amidation: To the crude ester, add a concentrated aqueous solution of ammonia.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
The resulting precipitate of 2-(4-chloro-3-methylphenoxy)acetamide can be collected by filtration, washed with cold water, and dried.
Step 2: Reduction of 2-(4-chloro-3-methylphenoxy)acetamide to 2-(4-chloro-3-methylphenoxy)ethanamine
-
Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(4-chloro-3-methylphenoxy)acetamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams used.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-(4-chloro-3-methylphenoxy)ethanamine, which can be further purified by distillation under reduced pressure or by column chromatography.
Analytical Characterization (Expected)
The structure and purity of the synthesized 2-(4-chloro-3-methylphenoxy)ethanamine should be confirmed by a combination of spectroscopic methods. The following are the expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the ethylamine side chain. The aromatic protons will likely appear as a set of multiplets or doublets in the range of 6.5-7.5 ppm. The methyl group protons should present as a singlet around 2.3 ppm. The two methylene groups of the ethylamine side chain will appear as triplets, with the one adjacent to the oxygen being more downfield (around 4.0 ppm) than the one adjacent to the nitrogen (around 3.0 ppm). The amine protons (NH₂) will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should exhibit nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the region of 110-160 ppm. The methyl carbon will appear upfield, around 15-20 ppm. The two methylene carbons of the ethylamine side chain will be in the range of 40-70 ppm, with the carbon attached to the oxygen being more deshielded.
Mass Spectrometry (MS)
The mass spectrum, particularly under electrospray ionization (ESI) conditions, is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 186.6. The isotopic pattern due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments. Common fragmentation pathways for phenoxyethylamines involve cleavage of the ether bond and fragmentation of the ethylamine side chain.[6]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: A broad doublet in the region of 3300-3400 cm⁻¹, characteristic of a primary amine.
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-O-C stretching (ether): A strong band in the 1200-1250 cm⁻¹ region.
-
C-Cl stretching: A band in the 1000-1100 cm⁻¹ region.
Potential Applications and Biological Activity
While specific biological activities for 2-(4-chloro-3-methylphenoxy)ethanamine have not been extensively reported, the phenoxyethylamine scaffold is present in numerous compounds with diverse pharmacological effects. Derivatives of phenoxyethylamines have been investigated for their potential as:
-
Neuroprotective agents: Some aryloxyethylamine derivatives have shown promise in protecting against glutamate-induced cell death and have been evaluated as potential treatments for ischemic stroke.[2]
-
Antimicrobial agents: Various phenoxyacetic acid derivatives, which are precursors to phenoxyethylamines, have demonstrated antibacterial and antifungal properties.[4]
The unique substitution pattern of 2-(4-chloro-3-methylphenoxy)ethanamine makes it an interesting candidate for further derivatization and screening in various biological assays to explore its potential therapeutic value.
Safety and Handling
Detailed toxicological data for 2-(4-chloro-3-methylphenoxy)ethanamine are not available. However, based on its chemical structure as a primary amine and a chlorinated aromatic compound, appropriate safety precautions should be taken.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract. Chlorinated aromatic compounds may have long-term health effects. Avoid inhalation, ingestion, and direct contact with skin and eyes.
-
Flammability: The flammability of this compound is not known, but it should be kept away from open flames and sources of ignition.
The hydrochloride salt is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[3]
Conclusion
2-(4-chloro-3-methylphenoxy)ethanamine is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. This technical guide has provided a comprehensive overview of its known properties, a detailed proposed synthetic route, and expected analytical characteristics. While there is a notable lack of direct experimental data in the current literature, the information presented here, based on established chemical principles and data from analogous compounds, provides a solid foundation for researchers and scientists working with this molecule. Further experimental investigation is warranted to fully characterize its physicochemical properties, biological activity, and toxicological profile.
References
-
Asakawa, D., Sugiyama, E., Mizuno, H., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Journal of the American Society for Mass Spectrometry, 31(9), 1847–1855. [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenoxy)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Jiang, L., et al. (2020). Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities. Helvetica Chimica Acta, 103(10), e2000135. [Link]
-
Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23(8), 3658–3667. [Link]
-
MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Reduction of an Amide with Lithium Aluminum Hydride: L-Valinol. Retrieved from [Link]
-
MDPI. (n.d.). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

